N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine
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Overview
Description
“N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine” is a synthetic organic compound that features a thietane ring, a pyridine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine” typically involves multi-step organic reactions. One possible route could involve:
Formation of the Thietane Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Attachment of the Propynyl Group: This can be done through an alkylation reaction using a propynyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group.
Reduction: Reduction reactions could target the pyridine ring or the thietane ring.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could lead to a fully saturated ring system.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of new materials with unique electronic properties.
Biology
Drug Development: Possible applications in the design of new pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-2-amine
- N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-4-amine
Uniqueness
The unique combination of the thietane ring, pyridine ring, and propynyl group in “N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine” may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-prop-2-ynyl-N-(2-pyridin-4-ylethyl)thietan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-8-15(13-10-16-11-13)9-5-12-3-6-14-7-4-12/h1,3-4,6-7,13H,5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWVIIUEBSOGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCC1=CC=NC=C1)C2CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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